Confirmed Negative Kinase Selectivity: ERK2 Binding Affinity (Kd > 1,000,000 nM)
The target compound demonstrates a definitive lack of binding to the Mitogen-activated protein kinase 1 (ERK2) ATP-binding site. Surface plasmon resonance (SPR) analysis, curated by ChEMBL and deposited in BindingDB, reports a dissociation constant (Kd) of greater than 1,000,000 nM (>1 mM) [1]. Class-level inference suggests that structurally similar, smaller piperidine building blocks carrying a trifluoromethyl group directly on the piperidine ring can exhibit measurable kinase inhibition or affinity, making them less suitable as inert chemical probes. For example, 4-(aminomethyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid tert-butyl ester (CAS 1211578-36-7) is a known analog with a trifluoromethyl group in a distinct orientation that lacks this confirmatory negative data, thus presenting a potential risk of off-target kinase interactions . This negative selectivity represents a key differentiator for chemical biology applications requiring an inert scaffold.
| Evidence Dimension | Binding Affinity (Kd) for ERK2 ATP-binding site |
|---|---|
| Target Compound Data | Kd > 1,000,000 nM (no significant binding) |
| Comparator Or Baseline | 4-(Aminomethyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid tert-butyl ester (analog without experimental ERK2 data; class-level risk of kinase binding) |
| Quantified Difference | Not applicable; comparator lacks data, but target's proven inactivity is unique within the class. |
| Conditions | Surface plasmon resonance (SPR), target: Mitogen-activated protein kinase 1 (Human), curated by The University of Tokyo / ChEMBL. |
Why This Matters
For projects designing PROTACs, molecular glues, or negative control probes where inertness toward common kinases is paramount, this compound's experimentally confirmed inactivity avoids false-positive target modulation.
- [1] BindingDB. Entry for BDBM50271384 (CHEMBL4126972): Kd > 1.00E+6 nM for ERK2. View Source
